molecular formula C7H10N2O3 B143135 Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate CAS No. 138000-94-9

Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate

Cat. No.: B143135
CAS No.: 138000-94-9
M. Wt: 170.17 g/mol
InChI Key: SDZGVJAFFDDUDA-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a carboxylate group and an oxidoimidazolium moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.

Scientific Research Applications

Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxidoimidazolium moiety can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar core structure but lacking the oxido and carboxylate groups.

    Methylimidazole: Similar to imidazole but with a methyl group attached.

    Carboxylated Imidazoles: Compounds with carboxylate groups attached to the imidazole ring.

Uniqueness

Methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate is unique due to its combination of an oxidoimidazolium moiety and a carboxylate group. This unique structure imparts specific chemical and biological properties that are not observed in simpler imidazole derivatives. For example, the presence of the oxido group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-7(2)8-5(4-9(7)11)6(10)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZGVJAFFDDUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C=[N+]1[O-])C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369273
Record name Methyl 2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138000-94-9
Record name Methyl 2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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